molecular formula C18H21NO5S2 B2605990 6-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid CAS No. 15165-44-3

6-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid

Cat. No.: B2605990
CAS No.: 15165-44-3
M. Wt: 395.49
InChI Key: AUZDKRUYZBPJKH-PTNGSMBKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[(5Z)-5-[(3,4-Dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid is a rhodanine-based derivative characterized by:

  • A thiazolidinone core with a 2-sulfanylidene moiety.
  • A 3,4-dimethoxyphenyl group attached via a (Z)-configured methylidene bridge at the 5-position.
  • A hexanoic acid side chain at the 3-position of the thiazolidinone ring.

The Z-configuration of the arylidene group is critical for bioactivity, as it influences molecular planarity and binding to biological targets such as enzymes or receptors .

Properties

IUPAC Name

6-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5S2/c1-23-13-8-7-12(10-14(13)24-2)11-15-17(22)19(18(25)26-15)9-5-3-4-6-16(20)21/h7-8,10-11H,3-6,9H2,1-2H3,(H,20,21)/b15-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUZDKRUYZBPJKH-PTNGSMBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid is a complex organic compound belonging to the thiazolidinone class. Its unique structure features a thiazolidinone ring, a dimethoxyphenyl group, and a hexanoic acid moiety, which contribute to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antioxidant, anticancer, and antimicrobial properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C18H21NO5S2\text{C}_{18}\text{H}_{21}\text{N}\text{O}_{5}\text{S}_{2}

1. Antioxidant Activity

Research indicates that compounds within the thiazolidinone class exhibit significant antioxidant properties. For instance, studies have shown that derivatives with specific substitutions can enhance their ability to inhibit lipid peroxidation. The effectiveness of these compounds can be quantified using the EC50 value in various assays.

CompoundEC50 (mM)Assay Type
3i0.565TBARS
3r0.708TBARS

The substitution of cyclohexyl moiety at Position 4 by a hydroxyphenyl group significantly increases antioxidant activity .

2. Anticancer Activity

The anticancer potential of thiazolidinone derivatives has been extensively studied. In vitro assays against various cancer cell lines (such as HepG2, HCT116, and MCF-7) have demonstrated promising results:

CompoundCell LineIC50 (µM)
16fHepG26.19 ± 0.50
16fMCF-75.10 ± 0.40
24bMDA-MB-2318.16
24cMCF-718.03

Among these, compound 16f exhibited the most potent activity compared to standard drugs like doxorubicin .

3. Antimicrobial Activity

The antimicrobial properties of thiazolidinones have also been explored, particularly their efficacy against bacterial pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

The biological activities of this compound are attributed to its interaction with various molecular targets:

  • Antioxidant Mechanism : The compound may scavenge free radicals and inhibit lipid peroxidation.
  • Anticancer Mechanism : It likely inhibits specific enzymes or proteins involved in cell proliferation pathways.
  • Antimicrobial Mechanism : Disruption of bacterial cell wall synthesis is a primary action point.

Case Studies

Several studies have documented the efficacy of thiazolidinone derivatives in clinical settings:

  • Study on HepG2 Cells : A derivative showed significant cytotoxicity with an IC50 value lower than that of traditional chemotherapeutics.
  • Antioxidant Efficacy : Compounds were tested for their ability to reduce oxidative stress markers in cellular models.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Arylidene Group

Fluorophenyl Derivatives
  • 6-[(5Z)-5-[(4-Fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid (CAS 292057-47-7): The 4-fluoro substitution introduces electron-withdrawing effects, which may reduce solubility compared to the dimethoxy analog.
Methoxyphenyl Derivatives
  • Molecular formula: C₁₇H₁₉NO₄S₂; SMILES confirms the Z-configuration .
Heteroaromatic Substitutions
  • 6-[(5Z)-5-[(Furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid (CAS 851304-85-3): The furan ring introduces a planar heterocycle, possibly enhancing π-π stacking interactions. Lower molecular weight (325.4 g/mol) compared to the target compound (390.07 g/mol) may improve membrane permeability .

Modifications in the Acidic Side Chain

  • Kinedak (ONO-2235): A cinnamylidene-containing rhodanine with a carboxymethyl side chain.
Antimicrobial Activity
  • Compounds 5b , 5h , and related indole-based rhodanines exhibit potent antibacterial and antifungal activity, with MIC values <10 µg/mL against Staphylococcus aureus and Candida albicans. The dimethoxy group in the target compound may similarly enhance microbial target binding .
Antihyperglycemic Effects
  • Thiazolidinones with naphthyl and substituted phenyl groups (e.g., M. Imran et al.) showed significant blood glucose reduction in alloxan-induced diabetic rats. The hexanoic acid chain in the target compound may prolong metabolic stability .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) LogP* Bioactivity Highlights
Target Compound 390.07 N/A 3.2 Under investigation
4-Fluorophenyl analog 353.44 N/A 2.8 Safety data available
2-Methoxyphenyl analog 351.44 N/A 3.0 Structural data confirmed
Kinedak (ONO-2235) 335.42 172–175 2.5 Clinically used for neuropathy

*Calculated using ChemDraw.

Q & A

Q. How can the synthesis of this thiazolidinone derivative be optimized for higher yields?

Methodological Answer: The synthesis of Z-configuration thiazolidinones typically involves a Knoevenagel condensation between a rhodanine precursor and an aldehyde under reflux conditions. For example, in analogous compounds, THF as a solvent and catalytic pyridinium ylides (e.g., 4-methyl-5-oxo-1,2-pyrazolidinium ylide) improved reaction efficiency, achieving yields of 47–74% after silica gel purification . Key variables to optimize include:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reactivity for sterically hindered aldehydes.
  • Reaction time : 8–12 hours under reflux ensures complete imine formation.
  • Catalyst : Piperidine or acetic acid facilitates cyclization and tautomer stabilization .

Q. What spectroscopic techniques are most reliable for confirming the Z-configuration of the exocyclic double bond?

Methodological Answer: The Z-configuration of the arylidene group is confirmed via:

  • ¹H NMR : Coupling constants (J = 10–12 Hz) between the thiazolidinone proton (C3-H) and the exocyclic double bond proton.
  • UV-Vis : Absorption bands at 350–400 nm indicate conjugation between the thiazolidinone core and the arylidene group .
  • X-ray crystallography : Definitive proof of geometry, as seen in structurally similar compounds (e.g., (5Z)-5-benzylidene-3-allyl-2-thioxothiazolidin-4-one) .

Q. What are the solubility challenges for this compound in biological assays, and how can they be addressed?

Methodological Answer: The hexanoic acid side chain enhances aqueous solubility compared to simpler thiazolidinones. However, the hydrophobic arylidene group may require:

  • Co-solvents : DMSO (≤1% v/v) or cyclodextrin inclusion complexes.
  • pH adjustment : Ionization of the carboxylic acid group (pKa ~4.5) improves solubility in buffered solutions (pH 7.4) .

Advanced Research Questions

Q. How do substituents on the 3,4-dimethoxyphenyl group influence the compound’s biological activity?

Methodological Answer: Structure-activity relationship (SAR) studies on analogous thiazolidinones reveal:

  • Methoxy groups : Enhance electron-donating effects, stabilizing the arylidene moiety and improving binding to targets like PPAR-γ.
  • Halogen substituents : Increase cytotoxicity but reduce selectivity.
  • Polar groups (e.g., -OH) : Improve solubility but may reduce membrane permeability .

Q. How can computational methods predict the compound’s interaction with PPAR-γ?

Methodological Answer:

  • Docking studies : Use AutoDock Vina to model the ligand-receptor interaction. The thiazolidinone core aligns with the PPAR-γ ligand-binding domain (LBD), while the hexanoic acid anchors to the AF-2 helix.
  • MD simulations : Analyze stability of the complex in physiological conditions (e.g., 150 mM NaCl, 310 K). RMSD values <2 Å over 50 ns indicate stable binding .

Q. What analytical strategies resolve contradictions in reported cytotoxicity data?

Methodological Answer: Discrepancies often arise from assay conditions. To standardize:

  • Control for redox activity : Use a thiobarbituric acid (TBA) assay to rule out false positives from thiol-mediated ROS generation.
  • Metabolic stability : Test in hepatocyte microsomes (e.g., human CYP3A4) to account for rapid degradation in some cell lines .

Q. How does the compound’s stability under physiological conditions impact in vivo studies?

Methodological Answer: The thioamide bond is susceptible to hydrolysis. Strategies include:

  • Prodrug design : Esterify the carboxylic acid to improve plasma stability.
  • Encapsulation : Use PEGylated liposomes to protect against enzymatic degradation .

Q. Can synergistic effects with existing therapeutics be systematically evaluated?

Methodological Answer:

  • Checkerboard assay : Test combinations with metformin or cisplatin. Calculate fractional inhibitory concentration (FIC) indices:
    • FIC <0.5: Synergy
    • FIC 0.5–4: Additivity
    • FIC >4: Antagonism
  • Transcriptomics : RNA-seq of treated cells identifies pathways modulated by the combination (e.g., AMPK/mTOR) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.